2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an ethyl group at the 1-position and a benzamide moiety at the 6-position. The ethoxy group at the 2-position of the benzamide distinguishes it from related analogs. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like histone acetyltransferases (HATs) or kinases .
Properties
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVMMCZKJELKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of quinoline derivatives with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the benzamide and tetrahydroquinolinone moieties. Key analogs include:
4-Butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Butoxy group at the 4-position of benzamide. Molecular Weight: 366.46 g/mol .
4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Methyl group at the 1-position of tetrahydroquinolinone. Molecular Weight: 352.43 g/mol (inferred from ). Relevance: The smaller methyl group reduces steric hindrance, which could affect binding to enzymatic pockets.
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Substituent: Methoxy group at the 3-position of benzamide. Relevance: Positional isomerism of the methoxy group may alter electronic effects on the benzamide ring .
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Substituent: Difluoromethylsulfanyl group at the 2-position of benzamide. Relevance: The electron-withdrawing sulfur and fluorine atoms may modulate reactivity or metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Substituent Position and Enzyme Inhibition: In PCAF HAT inhibition assays, analogs with long acyl chains (e.g., tetradecanoylamino) at the 2-position of benzamide showed higher activity (~79% inhibition) compared to shorter chains . The ethoxy group in the target compound may offer a balance between hydrophobicity and steric bulk.
- 1-Position Substitution: Ethyl vs. methyl groups at the 1-position of tetrahydroquinolinone (as in compounds from ) influence steric interactions. Ethyl substitution may enhance target affinity by filling hydrophobic pockets.
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Gaps
- Synthetic Accessibility: The compound can likely be synthesized via acylation of 1-ethyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 2-ethoxybenzoyl chloride, analogous to methods in .
- Biological Data Gaps: No direct inhibition or pharmacokinetic data are available in the provided evidence. Prioritization of enzymatic assays (e.g., HAT or kinase inhibition) is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
